molecular formula C11H13ClN2O5 B3388472 Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate CAS No. 874754-21-9

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate

Cat. No. B3388472
M. Wt: 288.68 g/mol
InChI Key: UOFLJWNRFMTFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate (ECMF) is an organic compound used in a variety of scientific research applications. It is a derivative of furan, an aromatic heterocyclic compound, and is composed of a five-membered ring with four carbon atoms and one oxygen atom. ECMF is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of a variety of biologically active compounds. ECMF has been used in a variety of scientific research applications, including drug discovery, biochemical research, and biophysical research.

Scientific Research Applications

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, such as anti-cancer drugs and anti-inflammatory drugs. Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate has also been used in the synthesis of a variety of other compounds, such as polymers and dyes. In addition, Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate has been used in the synthesis of a variety of catalysts, such as catalysts for the oxidation of alcohols.

Mechanism Of Action

The mechanism of action of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is not fully understood. However, it is believed that Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is an intermediate in the synthesis of a variety of biologically active compounds. It is believed that Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is oxidized to form an intermediate, which is then further oxidized to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate are not fully understood. However, it is believed that Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is an intermediate in the synthesis of a variety of biologically active compounds, such as anti-cancer drugs and anti-inflammatory drugs. In addition, Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate has been used in the synthesis of a variety of other compounds, such as polymers and dyes.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is a stable compound. In addition, Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is an important intermediate in the synthesis of a variety of biologically active compounds, such as anti-cancer drugs and anti-inflammatory drugs. However, the main limitation of using Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate in laboratory experiments is that its mechanism of action is not fully understood and its biochemical and physiological effects are not fully understood.

Future Directions

The future directions for Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research into its potential applications in drug discovery and biophysical research is also needed. Furthermore, further research into the synthesis of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate and its derivatives is also needed, as well as research into the use of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate in the synthesis of a variety of other compounds. Finally, further research into the use of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate in the development of catalysts for the oxidation of alcohols is also needed.

properties

IUPAC Name

ethyl 4-carbamoyl-5-[(2-chloroacetyl)amino]-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c1-3-18-11(17)7-5(2)19-10(8(7)9(13)16)14-6(15)4-12/h3-4H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFLJWNRFMTFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140324
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate

CAS RN

874754-21-9
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874754-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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